molecular formula C12H20ClN3 B8302666 4-chloro-N1-(3-(dimethylamino)propyl)-N1-methylbenzene-1,2-diamine

4-chloro-N1-(3-(dimethylamino)propyl)-N1-methylbenzene-1,2-diamine

Cat. No. B8302666
M. Wt: 241.76 g/mol
InChI Key: OUUXANCFJXYHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN(C)CCCN(C)c1ccc(Cl)cc1[N+](=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:19][CH2:20][OH:21].[Cl:1][c:2]1[cH:3][c:4]([N+:16]([O-:17])=[O:18])[c:5]([N:8]([CH3:9])[CH2:10][CH2:11][CH2:12][N:13]([CH3:14])[CH3:15])[cH:6][cH:7]1.[OH2:22]>>[Cl:1][c:2]1[cH:3][c:4]([NH2:16])[c:5]([N:8]([CH3:9])[CH2:10][CH2:11][CH2:12][N:13]([CH3:14])[CH3:15])[cH:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CN(C)CCCN(C)c1ccc(Cl)cc1[N+](=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)CCCN(C)c1ccc(Cl)cc1[N+](=O)[O-]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCCN(C)c1ccc(Cl)cc1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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